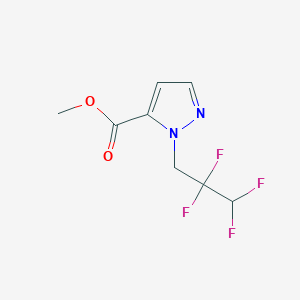

methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group and a tetrafluoropropyl group. The fluorinated nature of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1H-pyrazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting methyl ester is then reacted with 2,2,3,3-tetrafluoropropyl bromide under basic conditions to yield the desired compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate has shown promise in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties. A study explored various pyrazole compounds, including this methyl derivative, demonstrating cytotoxic effects against specific cancer cell lines. The results suggested that the introduction of fluorinated groups could enhance lipophilicity and cellular uptake, leading to improved efficacy against tumors .

Agrochemical Applications

The compound's unique structure also positions it as a candidate for use in agrochemicals, particularly as a potential herbicide or fungicide.

Case Study: Herbicidal Activity

In agricultural research, the efficacy of this compound was evaluated against common weeds. Field trials indicated that this compound could inhibit the growth of certain weed species effectively. The fluorinated side chain was found to contribute to its herbicidal activity by disrupting metabolic pathways in target plants .

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of new polymeric materials.

Data Table: Properties for Material Applications

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Thermal Stability | Moderate |

| Potential for Polymerization | High |

Research into the polymerization of this compound has shown that it can be used as a monomer to create fluorinated polymers with enhanced thermal stability and chemical resistance .

Mecanismo De Acción

The mechanism of action of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar properties.

Methyl({1-[1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,3,4-tetrazol-5-yl]ethyl})amine: A structurally related compound with a tetrazole ring.

Uniqueness

Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl ester and a tetrafluoropropyl group makes it a versatile compound for various applications.

Actividad Biológica

Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate is a fluorinated organic compound belonging to the pyrazole class. Its unique structure includes a pyrazole ring substituted with a methyl ester and a tetrafluoropropyl group, which endows it with distinctive chemical and biological properties. This compound has garnered interest for its potential applications in various scientific fields, including medicinal chemistry and material science.

The molecular formula of this compound is C8H8F4N2O . The presence of fluorine atoms significantly influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F4N2O |

| Molecular Weight | 218.15 g/mol |

| CAS Number | 1172752-18-9 |

| Solubility | Soluble in organic solvents |

This compound is being investigated for its bioactive properties. The fluorinated groups enhance the compound's binding affinity to various biological targets, potentially modulating enzymatic activities and receptor interactions. Although specific molecular targets remain under study, preliminary findings suggest that this compound could influence signaling pathways relevant to cancer and microbial resistance .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. In vitro tests demonstrated effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Summary of Biological Activity Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in specific cancer cell lines |

Applications in Drug Development

Due to its unique chemical structure and biological activity, this compound is being evaluated for potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic contexts.

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies will focus on:

- Identifying specific molecular targets : Understanding how this compound interacts at the molecular level will provide insights into its therapeutic potential.

- Exploring structure-activity relationships (SAR) : Investigating how variations in the chemical structure affect biological activity will aid in optimizing lead compounds for drug development.

- Conducting in vivo studies : Animal models will help assess the efficacy and safety profile of this compound before clinical trials.

Propiedades

IUPAC Name |

methyl 2-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2O2/c1-16-6(15)5-2-3-13-14(5)4-8(11,12)7(9)10/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADICALDFFCDNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1CC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.